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(R)-N-((R)-1-(2-(Anthracen-9-yl)phenyl)-2-(diphenylphosphanyl)ethyl)-2-methylpropane-2-sulfinamide
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Overview
Description
®-N-(®-1-(2-(Anthracen-9-yl)phenyl)-2-(diphenylphosphanyl)ethyl)-2-methylpropane-2-sulfinamide is a complex organic compound that features a combination of anthracene, diphenylphosphanyl, and sulfinamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-(®-1-(2-(Anthracen-9-yl)phenyl)-2-(diphenylphosphanyl)ethyl)-2-methylpropane-2-sulfinamide typically involves multiple steps, including the formation of intermediate compounds. Common synthetic routes may include:
Step 1: Formation of the anthracene derivative through Friedel-Crafts acylation.
Step 2: Introduction of the diphenylphosphanyl group via a phosphine coupling reaction.
Step 3: Attachment of the sulfinamide group through a sulfinylation reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the anthracene or phosphanyl groups.
Reduction: Reduction reactions could target the sulfinamide group, converting it to a sulfide.
Substitution: Substitution reactions may occur at the phenyl rings or the anthracene moiety.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield anthraquinone derivatives, while reduction could produce sulfides.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in transition metal catalysis, facilitating various organic transformations.
Material Science: Its unique structure could be explored for the development of novel materials with specific electronic or optical properties.
Biology and Medicine
Drug Development:
Biological Probes: Use as a fluorescent probe for studying biological processes.
Industry
Polymer Science: Incorporation into polymers to enhance their properties.
Electronics: Use in the development of organic electronic devices.
Mechanism of Action
The mechanism by which ®-N-(®-1-(2-(Anthracen-9-yl)phenyl)-2-(diphenylphosphanyl)ethyl)-2-methylpropane-2-sulfinamide exerts its effects would depend on its specific application. For example:
Catalysis: The compound may coordinate to a metal center, facilitating the activation of substrates.
Biological Activity: Interaction with specific proteins or enzymes, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- ®-N-(®-1-(2-(Naphthalen-1-yl)phenyl)-2-(diphenylphosphanyl)ethyl)-2-methylpropane-2-sulfinamide
- ®-N-(®-1-(2-(Phenanthren-9-yl)phenyl)-2-(diphenylphosphanyl)ethyl)-2-methylpropane-2-sulfinamide
Uniqueness
The uniqueness of ®-N-(®-1-(2-(Anthracen-9-yl)phenyl)-2-(diphenylphosphanyl)ethyl)-2-methylpropane-2-sulfinamide lies in its specific combination of functional groups, which may confer distinct electronic, steric, and reactive properties compared to similar compounds.
Properties
Molecular Formula |
C38H36NOPS |
---|---|
Molecular Weight |
585.7 g/mol |
IUPAC Name |
N-[(1R)-1-(2-anthracen-9-ylphenyl)-2-diphenylphosphanylethyl]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C38H36NOPS/c1-38(2,3)42(40)39-36(27-41(30-18-6-4-7-19-30)31-20-8-5-9-21-31)34-24-14-15-25-35(34)37-32-22-12-10-16-28(32)26-29-17-11-13-23-33(29)37/h4-26,36,39H,27H2,1-3H3/t36-,42?/m0/s1 |
InChI Key |
LHDZLGWUAJVNNL-VKPZIYMTSA-N |
Isomeric SMILES |
CC(C)(C)S(=O)N[C@@H](CP(C1=CC=CC=C1)C2=CC=CC=C2)C3=CC=CC=C3C4=C5C=CC=CC5=CC6=CC=CC=C64 |
Canonical SMILES |
CC(C)(C)S(=O)NC(CP(C1=CC=CC=C1)C2=CC=CC=C2)C3=CC=CC=C3C4=C5C=CC=CC5=CC6=CC=CC=C64 |
Origin of Product |
United States |
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